7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a core xanthine-like structure (purine-2,6-dione) with three key modifications:
- Position 3: A methyl group.
- Position 7: A 2-methoxyethyl side chain.
- Position 8: A piperidin-1-yl substituent.
This structural framework is associated with diverse biological activities, including receptor modulation and enzyme inhibition, depending on substituent variations . Purine-2,6-dione derivatives are widely explored in medicinal chemistry for applications such as antidiabetic agents (e.g., linagliptin) , anticancer drugs , and antiplatelet therapies .
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-17-11-10(12(20)16-14(17)21)19(8-9-22-2)13(15-11)18-6-4-3-5-7-18/h3-9H2,1-2H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJQXDTEPLCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.31 g/mol. The structure features a purine core substituted with a piperidine ring and a methoxyethyl group, which may influence its biological interactions.
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an antagonist to adenosine receptors, which play a crucial role in various physiological processes including inflammation and immune response .
- Antidiabetic Properties : Research indicates that similar purine derivatives can exhibit hypoglycemic effects, suggesting potential utility in managing type 1 and type 2 diabetes mellitus . The mechanism may involve modulation of insulin signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures might offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .
Pharmacological Studies
- In Vitro Studies : Various in vitro assays demonstrate the compound's ability to modulate cellular pathways associated with cell survival and apoptosis. For example, it has shown promise in reducing cell death in models of oxidative stress .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Notably, studies indicate improved glucose tolerance and insulin sensitivity in diabetic mice treated with related purine derivatives .
Case Study 1: Diabetes Management
A study published in Diabetes Care explored the effects of a related compound on glucose metabolism in diabetic rats. The results indicated significant reductions in fasting blood glucose levels and improved insulin sensitivity after administration over four weeks .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, another purine derivative demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated mice compared to controls. This suggests potential applications for neurodegenerative diseases .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives
Key Observations:
Position 7 Modifications: The 2-methoxyethyl group in the target compound may enhance solubility compared to hydrophobic groups like but-2-yn-1-yl (linagliptin) or 3,4-dichlorobenzyl (BH58195) .
Position 8 Modifications: Piperidin-1-yl (target compound) vs. piperazin-1-yl (BH58195): Piperazine derivatives often exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom, influencing receptor selectivity . 3-Aminopiperidin-1-yl in linagliptin is critical for DPP-4 inhibition, suggesting that amine functionality at position 8 is pharmacologically significant . Pyridin-2-yloxy groups (e.g., 3j) eliminate central nervous system (CNS) activity while retaining analgesic effects, highlighting the role of steric and electronic effects in modulating activity .
Pharmacological Profiles
- Anticancer Activity : Triazolylmethoxy derivatives (e.g., 22i) show moderate cytotoxicity in cancer cell lines, with IC50 values influenced by alkyl chain length .
- Antiplatelet Effects : Piperazine-substituted compounds (e.g., ) demonstrate potent GP IIb-IIIa receptor blockade, reducing thrombus formation by >70% in preclinical models .
- Enzyme Inhibition: Linagliptin’s 3-aminopiperidin-1-yl group is essential for binding to DPP-4’s catalytic site, achieving sub-nanomolar inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
